2,4-Dimethoxypyrimidin-5-ylmagnesium bromide
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Overview
Description
2,4-Dimethoxypyrimidin-5-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxypyrimidin-5-ylmagnesium bromide is typically prepared by reacting 2,4-dimethoxypyrimidine with magnesium in the presence of bromine in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then typically stored in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxypyrimidin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones. The reaction is typically carried out at low temperatures to control the reactivity.
Substitution Reactions: Common reagents include alkyl halides. The reaction is usually carried out in an inert solvent like THF.
Coupling Reactions: Common reagents include palladium catalysts and various ligands. The reaction conditions vary depending on the specific coupling reaction being performed.
Major Products Formed
Nucleophilic Addition: Alcohols
Substitution Reactions: Substituted organic compounds
Coupling Reactions: Complex organic molecules with new carbon-carbon bonds
Scientific Research Applications
2,4-Dimethoxypyrimidin-5-ylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,4-dimethoxypyrimidin-5-ylmagnesium bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction being performed, but generally involve the formation of a new carbon-carbon bond through nucleophilic addition or substitution.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxypyrimidine
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
- 2,6-Dimethoxypyrimidine
Uniqueness
2,4-Dimethoxypyrimidin-5-ylmagnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Unlike other similar compounds, it can be used in a wide range of reactions, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
magnesium;2,4-dimethoxy-5H-pyrimidin-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2.BrH.Mg/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBVVZZBBDEAJV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=[C-]1)OC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrMgN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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